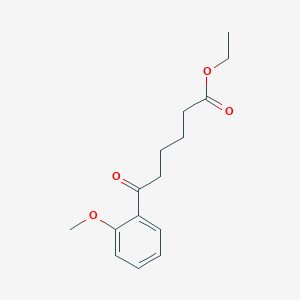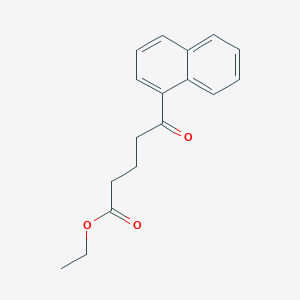
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate” is not available, similar compounds are often synthesized through multi-step organic reactions . For instance, pinacol boronic esters, which also contain a dimethoxyphenyl group, are valuable building blocks in organic synthesis .Scientific Research Applications
Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate has been studied extensively for its potential applications in the field of scientific research. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound has also been studied for its potential to be used in drug delivery systems and as a therapeutic agent. In addition, this compound has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and cancer.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate” might also interact with multiple targets in the body.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Related compounds have been found to possess various biological activities, suggesting that they may interact with a variety of biochemical pathways .
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate for laboratory experiments include its high yield, low cost, and easy synthesis. In addition, this compound has been found to possess a wide range of biological activities, which makes it an attractive compound for research purposes. However, there are some limitations to using this compound for laboratory experiments. For example, this compound has been found to be an effective inhibitor of certain enzymes, which could potentially interfere with the results of certain experiments. In addition, this compound has a relatively short shelf life, which means it must be used quickly after synthesis.
Future Directions
The potential applications of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate are vast, and there are a number of future directions that could be explored. For example, this compound could be studied further for its potential to be used in drug delivery systems and as a therapeutic agent. In addition, this compound could be used to develop new drugs and treatments for cancer, inflammation, and other diseases. Finally, this compound could be studied further for its potential to be used as an antioxidant, anti-inflammatory, and anticancer agent.
Synthesis Methods
The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate has been studied extensively in the laboratory. The most commonly used method for the synthesis of this compound involves the reaction of ethyl 7-oxoheptanoate with 2,4-dimethoxyphenylhydrazine in the presence of a base. This reaction produces this compound as the main product, along with other side products such as ethyl 7-methoxyheptanoate and ethyl 7-hydroxyheptanoate. The reaction is usually conducted in aqueous medium at room temperature, and yields of up to 90% have been reported.
properties
IUPAC Name |
ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-15(18)14-11-10-13(20-2)12-16(14)21-3/h10-12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGHKLILYFOSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645814 |
Source


|
| Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-20-8 |
Source


|
| Record name | Ethyl 2,4-dimethoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














